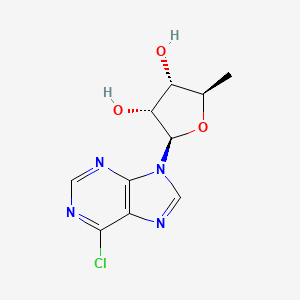
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a synthetic nucleoside analog. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is characterized by the presence of a chlorine atom at the 6th position of the purine ring and a deoxyribose sugar moiety attached at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine typically involves the glycosylation of a purine derivative with a protected ribose sugar. One common method starts with the preparation of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is then reacted with 6-chloropurine in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the purine ring or the sugar moiety.
Glycosylation and Deglycosylation: The ribose sugar can be modified or removed through glycosylation or deglycosylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 6-amino-9-(5-deoxy-d-ribofuranosyl)purine.
Scientific Research Applications
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on DNA and RNA synthesis and function.
Medicine: It is investigated for its potential antiviral and anticancer properties, as nucleoside analogs can interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The chlorine atom at the 6th position can form hydrogen bonds with nucleobases, potentially disrupting base pairing and leading to errors in genetic information processing. This can result in the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methylmercaptopurine riboside: Similar structure but with a methylthio group instead of chlorine.
Clofarabine: A nucleoside analog with a fluorine atom and an arabinofuranosyl sugar moiety.
8-Bromoinosine: Contains a bromine atom at the 8th position of the purine ring.
Uniqueness
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is unique due to its specific substitution pattern and the presence of a deoxyribose sugar. This combination of features allows it to interact with nucleic acids in a distinct manner, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-methyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3/t4-,6-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKXGGWNDAGFGG-KQYNXXCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
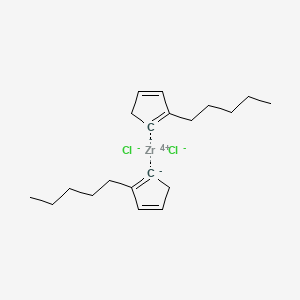

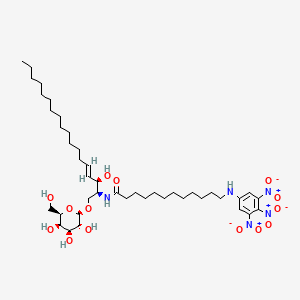
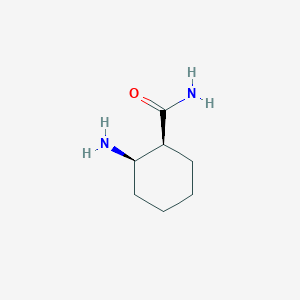

![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)
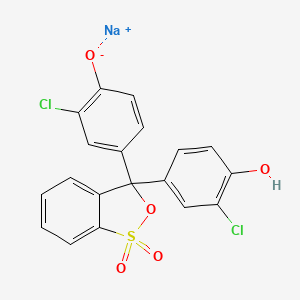
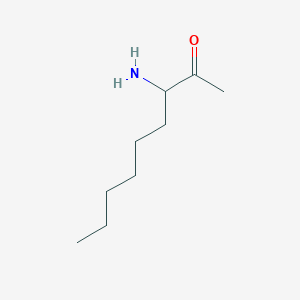
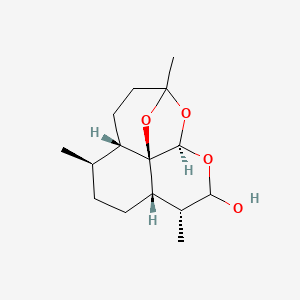

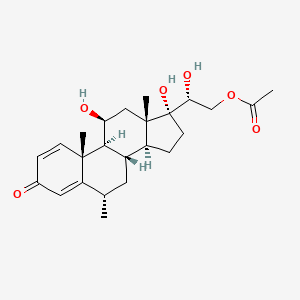
![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)
